molecular formula C11H14N2OS B8615321 3-Amino-3-(4-methoxyphenyl)-2-methyl-thioacrylamide

3-Amino-3-(4-methoxyphenyl)-2-methyl-thioacrylamide

Cat. No. B8615321
M. Wt: 222.31 g/mol
InChI Key: RVSBIAFYHQQXMR-UHFFFAOYSA-N
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Patent
US07960419B2

Procedure details

Add HCl (4 N in dioxane, 659 mL, 2.640 mmol) to a solution of 3-amino-3-(4-methoxyphenyl)-2-methylacrylonitrile (24.8 g, 132 mmol), thioacetamide (19.8 g, 264 mmol) and dioxane (132 mL) under dry nitrogen. Stir for 2 h. Evaporate, dilute the solid with dioxane (20 mL) and add dry TEA (40 mL). Add satd K2CO3 and extract with EtOAc. Evaporate the organic solution and crystallize from CHCl3/hexane (95/5); then recrystallize from MeOH/H2O to remove the excess thioacetamide to afford 3-amino-3-(4-methoxyphenyl)-2-methyl-thioacrylamide. Yield: 90.8%.
Name
Quantity
659 mL
Type
reactant
Reaction Step One
Quantity
24.8 g
Type
reactant
Reaction Step One
Quantity
19.8 g
Type
reactant
Reaction Step One
Quantity
132 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]([C:8]1[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[CH:10][CH:9]=1)=[C:4]([CH3:7])[C:5]#[N:6].C(N)(=[S:18])C>O1CCOCC1>[NH2:2][C:3]([C:8]1[CH:9]=[CH:10][C:11]([O:14][CH3:15])=[CH:12][CH:13]=1)=[C:4]([CH3:7])[C:5]([NH2:6])=[S:18]

Inputs

Step One
Name
Quantity
659 mL
Type
reactant
Smiles
Cl
Name
Quantity
24.8 g
Type
reactant
Smiles
NC(=C(C#N)C)C1=CC=C(C=C1)OC
Name
Quantity
19.8 g
Type
reactant
Smiles
C(C)(=S)N
Name
Quantity
132 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
Stir for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Evaporate
ADDITION
Type
ADDITION
Details
dilute the solid with dioxane (20 mL)
ADDITION
Type
ADDITION
Details
add dry TEA (40 mL)
ADDITION
Type
ADDITION
Details
Add satd K2CO3
EXTRACTION
Type
EXTRACTION
Details
extract with EtOAc
CUSTOM
Type
CUSTOM
Details
Evaporate the organic solution
CUSTOM
Type
CUSTOM
Details
crystallize from CHCl3/hexane (95/5)
CUSTOM
Type
CUSTOM
Details
then recrystallize from MeOH/H2O
CUSTOM
Type
CUSTOM
Details
to remove the excess thioacetamide

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC(=C(C(=S)N)C)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.